3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline
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Description
3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline is an organic compound with the CAS Number: 2287300-75-6 . It has a molecular weight of 201.19 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(prop-1-en-2-yl)-4-(trifluoromethyl)aniline . The InChI code for this compound is 1S/C10H10F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-5H,1,14H2,2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 201.19 .Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors .
Mode of Action
Based on its structural similarity to other compounds, it may modulate the serotonergic system
Biochemical Pathways
If it does indeed modulate the serotonergic system, it could potentially affect mood regulation, sleep, appetite, and other physiological processes regulated by serotonin .
Result of Action
Compounds with similar structures have been found to exhibit antidepressant-like effects .
Properties
IUPAC Name |
3-prop-1-en-2-yl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-5H,1,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWAZFIQGJJHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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